2-chloro-N-[4-(isobutyrylamino)phenyl]-5-nitrobenzamide
Overview
Description
2-chloro-N-[4-(isobutyrylamino)phenyl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H16ClN3O4 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0829337 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetic Profiles and Chemopreventive Potential
"2-Chloro-5-nitro-N-phenylbenzamide," a compound with structural similarity, has been evaluated for its cancer chemopreventive potential. Studies have explored its bacterial mutagenicity and pharmacokinetic profile, revealing its mutagenicity is dependent on nitroreduction. The compound's bioavailability studies in animal models suggest its systemic circulation largely in the form of a reduced metabolite, indicating the importance of gut bacterial metabolism in its activation. This compound shows potential utility as a chemopreventive agent, particularly as an Estrogen Receptor-α inducer in breast tissue, highlighting the need for further toxicological and bioavailability studies to establish its role as a chemopreventive agent (Kapetanovic et al., 2012).
Antihelminthic Applications
Research into modifications of similar compounds, such as "5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide," has aimed to improve biological effects for antihelminthic applications. The study focused on forming water-soluble ammonium salts while retaining pharmacophoric groups, indicating potential for enhanced antihelminthic efficacy (Galkina et al., 2014).
Antidiabetic Agent Development
A series of derivatives synthesized for in vitro antidiabetic studies showed promising activity against α-glucosidase, highlighting the potential of structurally related compounds in developing new antidiabetic agents. Molecular docking and dynamic simulation studies supported these findings, providing insight into the compounds' inhibitory mechanisms against target enzymes (Thakral et al., 2020).
Properties
IUPAC Name |
2-chloro-N-[4-(2-methylpropanoylamino)phenyl]-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-10(2)16(22)19-11-3-5-12(6-4-11)20-17(23)14-9-13(21(24)25)7-8-15(14)18/h3-10H,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSIULKYQPBWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.